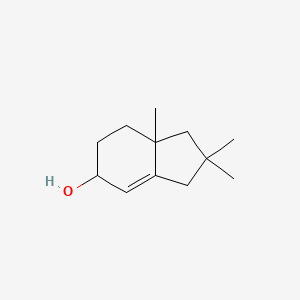
2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol is a chemical compound with a complex structure It is characterized by its hexahydroindenol core, which is substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol typically involves multiple steps. One common method includes the hydrogenation of a precursor compound, such as 2,2,7a-Trimethyl-1H-inden-5-one, under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: This compound shares a similar core structure but differs in the functional groups attached.
(E)-3-((4S,7R,7aR)-3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylallyl acetate: Another structurally related compound with different substituents.
Uniqueness
2,2,7a-Trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
62142-67-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,2,7a-trimethyl-3,5,6,7-tetrahydro-1H-inden-5-ol |
InChI |
InChI=1S/C12H20O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h6,10,13H,4-5,7-8H2,1-3H3 |
InChI Key |
SYQPFQOIHPJHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(CCC2(C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















